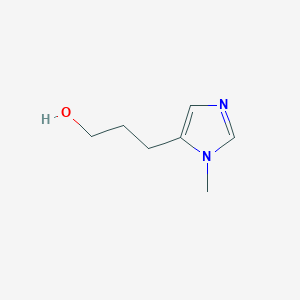

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MK-801 or dizocilpine, and it is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in many physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegeneration. Therefore, the study of MK-801 and its effects on the NMDA receptor has important implications for understanding these processes and developing new treatments for various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Natural Product Analogs

Research has shown advancements in the stereoselective synthesis of octahydroindolizines and their potential as analogs for several natural products. For example, Vavrecka and Hesse (1989) demonstrated the catalytic hydrogenation of methyl 6-nitro-9-oxodecanoate leading to bicyclic products, which are analogs of natural products, through a series of reactions including cyclization and hydrolysis (Vavrecka & Hesse, 1989).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques have been explored for the creation of complex molecules. Sayago et al. (2008) described a high yielding and remarkably stereoselective alpha-methylation reaction of octahydroindole-2-carboxylic acid, showcasing the complexity and potential of synthetic organic chemistry in manipulating such molecules (Sayago et al., 2008).

Photocleavage and Fluorescence Enhancement

Schade et al. (1999) investigated the photochemistry of (7-methoxycoumarin-4-yl)methyl carboxylates, analyzing their photoproducts, photochemical quantum yields, and fluorescence quantum yields. This study provides insights into the deactivation behavior and excited-state properties of certain derivatives, potentially useful for developing new photoreactive compounds (Schade et al., 1999).

Preparation of Bicyclic Herbicide Precursors

Liepa et al. (1992) focused on the synthesis of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions, highlighting the application of methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate derivatives in the field of agrochemicals (Liepa et al., 1992).

Synthesis of Porphobilinogen

The novel synthesis of porphobilinogen, a precursor in the biosynthesis of natural heme and chlorophyll pigments, showcases the importance of methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate derivatives in understanding and replicating biological pathways. Jacobi and Li (2001) detailed a novel ozonide cleavage reaction as a key step in their synthetic route (Jacobi & Li, 2001).

Wirkmechanismus

- By inhibiting ACE, this compound reduces angiotensin II levels, leading to vasodilation and decreased blood pressure .

- As a result, angiotensin II production decreases, leading to vasodilation and reduced blood pressure. Additionally, bradykinin levels increase due to reduced degradation .

Target of Action

Mode of Action

- acts as an ACE inhibitor . It binds to the active site of ACE, preventing its enzymatic activity.

Eigenschaften

IUPAC Name |

methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRZOWQWTJWLGR-KXNXZCPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCCC1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2573855.png)

![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)

![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)